Selective SerRS Inhibition
In a direct comparative study, L-serinamide demonstrated selective inhibition of methanogenic-type seryl-tRNA synthetase (SerRS) from *Methanosarcina barkeri*, while showing no significant inhibition of bacterial-type SerRS from *E. coli*. This was in contrast to other serine analogs like serine hydroxamate, which inhibited both enzyme types [1]. The study's kinetic data confirmed this selective inhibition, highlighting L-serinamide's potential as a specific probe for studying evolutionarily distinct SerRS enzymes [2].
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | Selective inhibition of *M. barkeri* SerRS; No significant inhibition of *E. coli* SerRS |
| Comparator Or Baseline | Serine hydroxamate (non-selective, inhibits both *M. barkeri* and *E. coli* SerRS); L-serine (native substrate) |
| Quantified Difference | Qualitative selectivity (binary outcome) |
| Conditions | In vitro enzymatic assay comparing purified *M. barkeri* SerRS and *E. coli* SerRS |
Why This Matters
This selective inhibitory profile provides a unique tool for dissecting serine recognition mechanisms in different evolutionary branches, a capability not offered by non-selective analogs.
- [1] Ahel, D., Slade, D., Mocibob, M., Soll, D., & Weygand-Durasevic, I. (2005). Selective inhibition of divergent seryl-tRNA synthetases by serine analogues. FEBS Letters, 579(19), 4344-4348. View Source
- [2] Scilit. Selective inhibition of divergent seryl‐tRNA synthetases by serine analogues. View Source
